molecular formula C10H10Br2N2O2 B4327806 4-(3,5-dibromo-4-nitrosophenyl)morpholine

4-(3,5-dibromo-4-nitrosophenyl)morpholine

Cat. No.: B4327806
M. Wt: 350.01 g/mol
InChI Key: UOXSELWAKMECFP-UHFFFAOYSA-N
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Description

4-(3,5-Dibromo-4-nitrosophenyl)morpholine is an organic compound with the molecular formula C10H10Br2N2O2 It is a derivative of morpholine, a heterocyclic amine, and contains both bromine and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dibromo-4-nitrosophenyl)morpholine typically involves the following steps:

    Bromination: The starting material, 4-nitrosophenylmorpholine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the bromination reaction: Using larger reactors and optimized reaction conditions to ensure efficient bromination.

    Continuous purification processes: Employing industrial-scale purification techniques such as continuous distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromo-4-nitrosophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-(3,5-Dibromo-4-nitrophenyl)morpholine.

    Reduction: 4-(3,5-Dibromo-4-aminophenyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dibromo-4-nitrosophenyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dibromo-4-nitrosophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dibromo-4-nitrophenyl)morpholine: Similar structure but with a nitro group instead of a nitroso group.

    4-(3,5-Dibromo-4-aminophenyl)morpholine: Similar structure but with an amine group instead of a nitroso group.

    4-(3,5-Dibromo-4-hydroxyphenyl)morpholine: Similar structure but with a hydroxy group instead of a nitroso group.

Uniqueness

4-(3,5-Dibromo-4-nitrosophenyl)morpholine is unique due to the presence of both bromine and nitroso functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(3,5-dibromo-4-nitrosophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O2/c11-8-5-7(6-9(12)10(8)13-15)14-1-3-16-4-2-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXSELWAKMECFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2)Br)N=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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